molecular formula C12H11Cl2FO B2610910 [3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287281-83-6

[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2610910
CAS RN: 2287281-83-6
M. Wt: 261.12
InChI Key: VWMNDVCXRHGQPC-UHFFFAOYSA-N
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Description

[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1990s as part of a series of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Mechanism of Action

[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. By binding to this receptor, [3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that [3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, sedation, and hypothermia. These effects are thought to be mediated by the activation of CB1 receptors in the brain and peripheral tissues.

Advantages and Limitations for Lab Experiments

[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in lab experiments, including its potency, selectivity for CB1 receptors, and ability to produce consistent and reproducible results. However, there are also some limitations to its use, including potential toxicity and the need for specialized equipment and expertise to handle this compound safely.

Future Directions

There are several potential future directions for research on [3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, including the development of new pain medications based on its analgesic and anti-inflammatory properties, the exploration of its potential as a treatment for neurological disorders such as epilepsy and multiple sclerosis, and the investigation of its effects on other physiological systems such as the immune system and cardiovascular system. Additionally, further research is needed to better understand the potential risks and benefits of this compound and to optimize its use in clinical settings.

Synthesis Methods

The synthesis of [3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves a multistep process that begins with the reaction of 3,5-dichloro-4-fluorophenylacetonitrile with cyclopentadiene to form a bicyclopentylidene intermediate. This intermediate is then reduced with lithium aluminum hydride to give the desired product, [3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.

Scientific Research Applications

[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Research has shown that this compound has potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications.

properties

IUPAC Name

[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2FO/c13-8-1-7(2-9(14)10(8)15)12-3-11(4-12,5-12)6-16/h1-2,16H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMNDVCXRHGQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=C(C(=C3)Cl)F)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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